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molecular formula C6H15ClN2O2S B2601874 1-(Methylsulfonyl)-1,4-diazepane hydrochloride CAS No. 550369-26-1; 550371-85-2

1-(Methylsulfonyl)-1,4-diazepane hydrochloride

Cat. No. B2601874
M. Wt: 214.71
InChI Key: GHIUUQNSPNRPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08802670B2

Procedure details

Crude 4-methanesulfonyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester (1.23 g) was stirred in anhydrous methanol (10 ml). 2M hydrogen chloride in ether (22 ml) was added. The reaction mixture was stirred at room temperature. After 5 minutes a precipitate formed, addition of anhydrous methanol (5 ml) caused this to dissolve. The reaction mixture was stirred overnight at room temperature. The solvents were removed in vacuo to yield 1.06 g of 1-methanesulfonyl-[1,4]diazepane hydrochloride salt.
Name
4-methanesulfonyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:14][CH2:13][CH2:12][N:11]([S:15]([CH3:18])(=[O:17])=[O:16])[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:19]>CO.CCOCC>[ClH:19].[CH3:18][S:15]([N:11]1[CH2:12][CH2:13][CH2:14][NH:8][CH2:9][CH2:10]1)(=[O:16])=[O:17] |f:4.5|

Inputs

Step One
Name
4-methanesulfonyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester
Quantity
1.23 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CCC1)S(=O)(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
22 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 5 minutes a precipitate formed
Duration
5 min
DISSOLUTION
Type
DISSOLUTION
Details
this to dissolve
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.CS(=O)(=O)N1CCNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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